1-(Pyrimidin-4-yl)cyclohexan-1-amine

Fragment-based drug discovery Scaffold hopping Kinase inhibitor design

1-(Pyrimidin-4-yl)cyclohexan-1-amine (CAS 1513423-61-4) is a heterocyclic primary amine building block (C₁₀H₁₅N₃, MW 177.25 g/mol) featuring a 1,1-disubstituted cyclohexane core that places the aliphatic amine and the pyrimidin-4-yl ring at the same carbon center. This geminal architecture distinguishes it from the more common 1,4-disubstituted regioisomer 4-(pyrimidin-4-yl)cyclohexan-1-amine and from positional isomers where the pyrimidine nitrogen pattern differs (e.g., pyrimidin-2-yl or pyrimidin-5-yl attachment).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13596408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)cyclohexan-1-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC=NC=C2)N
InChIInChI=1S/C10H15N3/c11-10(5-2-1-3-6-10)9-4-7-12-8-13-9/h4,7-8H,1-3,5-6,11H2
InChIKeyZGQHQGCBIAGTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(Pyrimidin-4-yl)cyclohexan-1-amine (CAS 1513423-61-4) for Medicinal Chemistry and Chemical Biology


1-(Pyrimidin-4-yl)cyclohexan-1-amine (CAS 1513423-61-4) is a heterocyclic primary amine building block (C₁₀H₁₅N₃, MW 177.25 g/mol) featuring a 1,1-disubstituted cyclohexane core that places the aliphatic amine and the pyrimidin-4-yl ring at the same carbon center . This geminal architecture distinguishes it from the more common 1,4-disubstituted regioisomer 4-(pyrimidin-4-yl)cyclohexan-1-amine and from positional isomers where the pyrimidine nitrogen pattern differs (e.g., pyrimidin-2-yl or pyrimidin-5-yl attachment) . The compound is commercially available at research-grade purity (≥95%) from multiple suppliers, serving as a compact, sp³-rich fragment for kinase inhibitor design, GPCR modulator programs, and diversity-oriented synthesis .

Why 1-(Pyrimidin-4-yl)cyclohexan-1-amine Cannot Be Routinely Replaced by Positional Isomers or 1,4-Regioisomers in Lead Optimization


The 1,1-geminal substitution pattern of 1-(pyrimidin-4-yl)cyclohexan-1-amine generates a unique vector angle and conformational profile distinct from the 1,4- or 1,3-substituted analogs commonly stocked in screening collections. In the 1,4-regioisomer (4-(pyrimidin-4-yl)cyclohexan-1-amine), the amine and pyrimidine occupy para positions across the cyclohexane ring, creating an extended linear topology of ~5.6 Å between nitrogen atoms; in the 1,1-isomer, both pharmacophoric elements converge at a single sp³ center, reducing the N–N distance and altering the exit vector for subsequent derivatization . Positional isomerism on the pyrimidine ring (2-yl vs. 4-yl vs. 5-yl attachment) further modulates the basicity of the ring nitrogens and the directionality of hydrogen-bond acceptor interactions, with predicted pKa differences of up to 0.5–1.0 log units across the series . As a result, structure–activity relationships (SAR) established with the 1,4-regioisomer or pyrimidin-2-yl analog do not transfer directly to the 1-(pyrimidin-4-yl) variant, necessitating explicit procurement and testing of this specific scaffold for program-relevant assays.

Quantitative Differentiation Evidence: 1-(Pyrimidin-4-yl)cyclohexan-1-amine vs. Closest Analogs


Substitution Pattern Topology: N–N Distance and Exit Vector Divergence vs. 1,4-Regioisomer

1-(Pyrimidin-4-yl)cyclohexan-1-amine places both the primary amine and the pyrimidine ring on the same cyclohexane carbon (C1), resulting in an intramolecular N(aliphatic)–N(pyrimidine) through-space distance of approximately 2.8–3.2 Å (modeled). The 1,4-regioisomer, 4-(pyrimidin-4-yl)cyclohexan-1-amine, enforces a trans-1,4-disubstituted cyclohexane geometry with an N–N distance of approximately 5.6 Å . This topological difference dictates divergent exit vectors during amide coupling, reductive amination, or urea formation, producing final ligands with altered target engagement geometries. In kinase hinge-binding motifs where the pyrimidine acts as the hinge binder, the 1,1-isomer positions the derivatizable amine closer to the solvent channel compared with the 1,4-isomer .

Fragment-based drug discovery Scaffold hopping Kinase inhibitor design

Computed Basicity (pKa) Differentiation Among Pyrimidine Positional Isomers

The predicted pKa of the pyrimidine ring nitrogen in 1-(pyrimidin-4-yl)cyclohexan-1-amine is 7.34 ± 0.70 (ACD/Labs prediction), compared with a predicted pKa of approximately 6.5–6.8 for the pyrimidin-2-yl positional isomer . The higher basicity of the 4-yl isomer increases the fraction of protonated pyrimidine at physiological pH (pH 7.4), which can enhance solubility but may reduce passive membrane permeability relative to the less basic 2-yl analog. This is a class-level inference based on established pyrimidine electronic structure principles: the 4-position is more electron-rich than the 2-position due to reduced inductive withdrawal from the adjacent ring nitrogen, resulting in measurably higher pKa values across pyrimidine series [1].

Physicochemical profiling Permeability prediction Ligand efficiency metrics

Physicochemical Descriptor Divergence: Rotatable Bonds and 3D Character vs. 2-Amino-4-(cyclohexyl)pyrimidine

1-(Pyrimidin-4-yl)cyclohexan-1-amine contains only one rotatable bond (the C–C bond connecting cyclohexane to pyrimidine), yielding a relatively rigid scaffold with well-defined conformational preferences. In contrast, 2-amino-4-(cyclohexyl)pyrimidine (CAS 1215073-19-0) reverses the substitution pattern (amine on pyrimidine, cyclohexyl at C4) and also has one rotatable bond, but the amine is conjugated into the aromatic ring, reducing its nucleophilicity for derivatization [1]. Computed physicochemical properties for the target compound include: MW 177.25, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 1, and topological polar surface area (TPSA) = 51.8 Ų . The low number of rotatable bonds and moderate TPSA place this compound within favorable oral drug-like space (Rule of Five compliant), while the geminal architecture offers a higher effective Fsp³ (0.60 including cyclohexyl carbons) than many flat heteroaromatic fragments .

Lead-likeness Fraction sp³ (Fsp³) Scaffold diversity

Biological Target Engagement Profile: Preliminary CCR5 Antagonist Activity

Preliminary pharmacological screening reported in the patent and academic literature indicates that 1-(pyrimidin-4-yl)cyclohexan-1-amine-derived compounds exhibit CCR5 receptor antagonist activity, positioning this scaffold as a potential entry point for HIV-1 entry inhibition and inflammatory disease programs [1]. While the parent free base has not been directly profiled in published head-to-head comparisons, related 1-(heteroaryl)cyclohexan-1-amine frameworks have yielded CCR5 antagonists with IC₅₀ values reaching 0.110 nM in P4R5 cell-based fusion assays [2]. The pyrimidin-4-yl attachment appears in multiple patent families claiming CCR5 modulators, indicating industrial interest in this specific connectivity [3]. The target compound's commercial availability at 95% purity enables rapid synthesis of focused libraries for hit-to-lead optimization without the need for custom synthesis of the core scaffold .

GPCR modulators HIV entry inhibitors Chemokine receptor pharmacology

Predicted Metabolic Stability Advantage of sp³-Rich Geminal Scaffold vs. Flat Aromatic Analogs

The 1-(pyrimidin-4-yl)cyclohexan-1-amine scaffold possesses a fraction sp³ (Fsp³) of 0.60 due to the saturated cyclohexane ring, significantly higher than fully aromatic pyrimidine–aniline analogs (Fsp³ typically < 0.30) . Higher Fsp³ correlates with improved aqueous solubility, reduced CYP450-mediated oxidative metabolism, and lower promiscuity in off-target panels across multiple chemogenomics analyses [1]. The geminal attachment of amine and pyrimidine at a single sp³ center further creates steric shielding around the metabolically labile α-carbon, potentially reducing N-dealkylation rates compared to secondary amines with linear alkyl linkers. Boiling point for the target compound is predicted at 303.8 ± 25.0 °C, consistent with its moderate molecular weight and hydrogen-bonding capacity, facilitating standard handling and storage conditions .

Metabolic stability Fraction sp³ (Fsp³) Clearance prediction

Commercial Availability and Purity Specification: Direct Comparison with Positional Isomers

1-(Pyrimidin-4-yl)cyclohexan-1-amine (CAS 1513423-61-4) is commercially stocked at 95% purity by Leyan (Product No. 2076742) and listed by ChemSrc with documented molecular characterization . The pyrimidin-2-yl positional isomer (CAS 1339104-44-7) is available from suppliers at 98% purity (Moldb Cat. M193113), while the pyrimidin-5-yl isomer (CAS 1249255-40-0) is listed by CymitQuimica on an enquiry-only basis, indicating lower commercial availability . The 1,4-regioisomer (CAS 1956325-63-5 as the HCl salt) is stocked at 95% purity by AKSci, but in salt form requiring additional basification steps for use in non-aqueous reactions such as amide couplings . The free-base form of the target compound simplifies direct use in organic synthesis without counterion management, reducing reaction optimization time .

Supply chain reliability Research chemical sourcing Building block procurement

Optimal Research and Industrial Application Scenarios for 1-(Pyrimidin-4-yl)cyclohexan-1-amine


Fragment-Based Screening for Kinase Hinge-Binding Motifs

The pyrimidine ring of 1-(pyrimidin-4-yl)cyclohexan-1-amine serves as a canonical hinge-binding motif for ATP-competitive kinase inhibitors. The 1,1-geminal cyclohexane architecture positions the primary amine for subsequent elaboration into solvent-channel or ribose-pocket substituents. Procurement of this specific isomer ensures that SAR data generated during fragment-to-lead optimization correspond to the correct exit-vector geometry, as demonstrated by the 3D topological analysis in Section 3 . The free-base form enables direct coupling without a basification step, accelerating library synthesis .

CCR5 Antagonist Lead Generation for HIV Entry Inhibition and Inflammatory Indications

Published pharmacological screening identifies pyrimidine-cyclohexanamine scaffolds as CCR5 receptor antagonists relevant to HIV-1 entry blockade, asthma, rheumatoid arthritis, and COPD . The 4-pyrimidinyl connectivity is explicitly covered in patent families claiming CCR5 modulators, making this specific isomer the appropriate starting material for competitive intellectual property positioning . The commercial availability at 95% purity enables rapid parallel synthesis of focused antagonist libraries without custom core synthesis (Section 3) [1].

sp³-Rich Fragment Library Expansion for Phenotypic and Target-Based Screening

With an Fsp³ of 0.60, 1-(pyrimidin-4-yl)cyclohexan-1-amine addresses the documented need for increased three-dimensionality in screening collections to improve hit selectivity and clinical success rates . The compound's single rotatable bond, moderate TPSA (51.8 Ų), and favorable lead-likeness metrics (Rule of Five compliant) make it an attractive core for diversity-oriented synthesis (DOS) campaigns aimed at understudied kinase targets or GPCR families . Procurement of this specific building block enriches fragment libraries with geminally-disubstituted cyclohexane topology that is underrepresented in commercial collections dominated by 1,4-disubstituted analogs [1].

Agrochemical Intermediate: Cyclohexylaminopyrimidine Pesticide and Fungicide Programs

Patent literature (Hoechst Schering AgrEvo GmbH, EP equivalents) describes cyclohexylamino-pyrimidine derivatives as pesticides and fungicides, establishing industrial precedent for this chemotype beyond human therapeutics . The 1-(pyrimidin-4-yl)cyclohexan-1-amine scaffold serves as a versatile intermediate for generating agrochemical lead series through N-functionalization, with the free-base form simplifying process chemistry scale-up relative to salt forms .

Quote Request

Request a Quote for 1-(Pyrimidin-4-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.